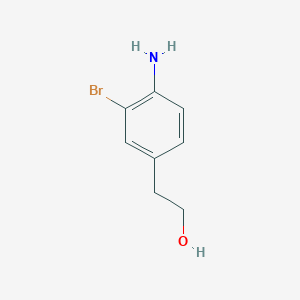

2-(4-Amino-3-bromophenyl)ethanol

Description

BenchChem offers high-quality 2-(4-Amino-3-bromophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-3-bromophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-(4-amino-3-bromophenyl)ethanol |

InChI |

InChI=1S/C8H10BrNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2 |

InChI Key |

OFWWMIZKFZGJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(4-Amino-3-bromophenyl)ethanol

Abstract

This technical guide provides an in-depth exploration of 2-(4-Amino-3-bromophenyl)ethanol, a versatile bifunctional molecule of significant interest to the fields of medicinal chemistry and organic synthesis. The document elucidates the compound's precise chemical structure and molecular properties. Recognizing its value as a chiral building block, we present a detailed, field-proven chemoenzymatic synthesis workflow, designed for high stereoselectivity and yield. This guide details the strategic rationale behind the synthetic choices, comprehensive step-by-step protocols, and the requisite analytical methodologies for structural verification and quality control. The potential applications of this compound as a precursor in the development of complex pharmaceutical agents are also discussed, providing a holistic view for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

2-(4-Amino-3-bromophenyl)ethanol is an organic compound featuring a substituted aromatic ring. The core structure consists of a benzene ring substituted with an amino group (-NH2) at position 4, a bromine atom (-Br) at position 3, and an ethanol group (-CH2CH2OH) at position 1. This specific arrangement of functional groups—a primary amine, a halogen, and a primary alcohol—makes it a highly valuable and reactive intermediate for synthetic chemistry. The presence of a stereocenter at the benzylic carbon to which the hydroxyl and amino groups are attached (in related isomers) suggests that this molecule can exist as enantiomers, a critical consideration in pharmaceutical development.

The molecular formula for 2-(4-Amino-3-bromophenyl)ethanol is C8H10BrNO.[1][2][3] This composition yields a precise molecular weight that is fundamental for all analytical and stoichiometric calculations.

Table 1: Physicochemical Properties of 2-(4-Amino-3-bromophenyl)ethanol

| Property | Value | Source |

| IUPAC Name | 2-(4-Amino-3-bromophenyl)ethanol | - |

| Molecular Formula | C8H10BrNO | [1][2][3] |

| Molecular Weight | 216.08 g/mol | [1][4] |

| Monoisotopic Mass | 214.99458 Da | [2][5] |

| Canonical SMILES | C1=CC(=C(C=C1N)Br)CCO | - |

| InChI Key | (Isomer Dependent) | [1][4] |

| Appearance | Solid or liquid (predicted) | [4] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [4][6] |

Strategic Importance in Synthesis

The unique trifecta of functional groups on the 2-(4-Amino-3-bromophenyl)ethanol scaffold provides multiple handles for synthetic manipulation, making it a powerful building block in drug discovery.

-

Primary Alcohol (-OH): This group can be readily oxidized to an aldehyde or carboxylic acid, or engaged in esterification, etherification, and polymerization reactions.[7] It also serves as a key anchoring point for attaching the molecule to other scaffolds or surfaces.[7]

-

Aromatic Amine (-NH2): The amino group is a versatile nucleophile and can be used in amide bond formation, diazotization reactions, or as a directing group in further electrophilic aromatic substitutions. Its presence is crucial for forming many heterocyclic structures common in pharmaceuticals.

-

Aryl Bromide (-Br): The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this relatively simple precursor.[7]

This multi-functionality allows for orthogonal chemical strategies, where each functional group can be reacted selectively without affecting the others, a cornerstone of modern synthetic efficiency. Such amino alcohols are foundational to many pharmacologically active agents.[8][9]

Proposed Chemoenzymatic Synthesis Workflow

To achieve high enantiopurity, which is often a regulatory requirement for chiral drugs, a chemoenzymatic approach is superior to traditional chemical synthesis. This strategy leverages the exquisite stereoselectivity of enzymes for the key stereocenter-forming step. The proposed workflow begins with a commercially available acetophenone derivative and proceeds through a biocatalytic transamination step.[8]

Sources

- 1. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]

- 2. 2-Amino-2-(3-bromophenyl)ethanol | C8H10BrNO | CID 22145001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Amino-2-(4-bromophenyl)ethanol | 201403-02-3 [sigmaaldrich.com]

- 5. PubChemLite - 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 209963-04-2|(R)-2-Amino-2-(3-bromophenyl)ethanol|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. chemicalkland.com [chemicalkland.com]

Structural Divergence and Synthetic Utility: A Technical Guide to 4-Aminophenethyl Alcohol and Its Ortho-Brominated Derivative

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of downstream molecular assembly. 4-Aminophenethyl alcohol (4-APEA) is a ubiquitous bifunctional scaffold containing a primary amine and a primary alcohol, widely utilized as a monomer in poly(amide-ester) synthesis and the functionalization of nanomaterials 1[1].

By contrast, 2-(4-Amino-3-bromophenyl)ethanol (3-Br-4-APEA) introduces a single, highly consequential modification: an ortho-bromine atom relative to the amine. This seemingly minor structural tweak fundamentally alters the molecule's electronic landscape, steric profile, and synthetic trajectory. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic causality behind these differences, providing researchers with validated protocols to exploit both molecules effectively.

Physicochemical Profiling and Quantitative Comparison

The addition of the heavy, electronegative bromine atom shifts the molecule from a simple nucleophilic linker to a complex transition-metal substrate. The quantitative impact of this substitution is summarized below:

| Property | 4-Aminophenethyl alcohol (4-APEA) | 2-(4-Amino-3-bromophenyl)ethanol (3-Br-4-APEA) |

| Molecular Weight | 137.18 g/mol 2[2] | 216.08 g/mol |

| Amine pKa (Conjugate Acid) | ~5.1 (High basicity/nucleophilicity) | ~2.53 (Low basicity/nucleophilicity) 3[3] |

| LogP (Lipophilicity) | 0.1 (Highly polar) 2[2] | ~1.8 (Increased lipophilicity) |

| Primary Reactive Sites | Nucleophilic Amine (-NH2), Alcohol (-OH) | Aryl Bromide (C-Br), Weakened Amine, Alcohol |

| Steric Hindrance (Amine) | Minimal | High (Van der Waals radius of Br ~1.85 Å) |

Mechanistic Divergence in Reactivity

Attenuation of Amine Nucleophilicity

In 4-APEA, the primary amine acts as a potent nucleophile. However, in 3-Br-4-APEA, the bromine atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework. This pulls electron density away from the nitrogen lone pair, dropping the pKa of the conjugate acid from approximately 5.1 down to 2.53 3[3]. Consequently, 3-Br-4-APEA requires significantly harsher conditions (or stronger bases) to undergo standard N-alkylation or N-acylation, allowing chemists to selectively functionalize the primary alcohol (-OH) while leaving the amine intact—a chemoselectivity profile impossible to achieve with 4-APEA without protecting groups.

Activation of Transition-Metal Catalysis

The defining feature of 3-Br-4-APEA is the C-Br bond, which serves as a synthetic handle for palladium-catalyzed cross-coupling. The ortho-relationship between the amine and the bromide makes this molecule an ideal precursor for synthesizing complex indole derivatives via the Larock heteroannulation 4[4].

Fig 1: Divergent synthetic workflows based on ortho-halogenation.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Chemoselective N-Acylation of 4-APEA

Objective: Exploit the high basicity of the unhindered primary amine to achieve selective N-acylation over O-acylation.

-

Initiation: Dissolve 4-APEA (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere. Add triethylamine (1.2 eq) and cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling suppresses the kinetic energy of the system, preventing the less nucleophilic primary alcohol from competing with the amine, thereby avoiding exothermic over-reaction.

-

-

Electrophilic Addition: Add acetyl chloride (1.05 eq) dropwise over 15 minutes.

-

Causality: Slow addition maintains a low localized concentration of the highly reactive electrophile, ensuring it is entirely consumed by the more nucleophilic amine center.

-

-

Quenching & Workup: Stir for 2 hours while warming to room temperature. Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, and dry over anhydrous Na2SO4.

-

Self-Validation: Analyze via LC-MS. The appearance of a mass peak at m/z 180.1 [M+H]+ and the strict absence of the di-acylated product (m/z 222.1) validates the chemoselectivity of the protocol.

Protocol B: Palladium-Catalyzed Larock Heteroannulation of 3-Br-4-APEA

Objective: Construct a 2,3-disubstituted tryptophol derivative. Because C-Br bonds possess higher dissociation energies than C-I bonds, specialized electron-rich ligands are required to force oxidative addition 4[4].

-

Catalyst Activation: In an oven-dried Schlenk tube, combine Pd(OAc)2 (5 mol%), P(t-Bu)3 (10 mol%), and anhydrous DMF. Stir for 10 minutes.

-

Causality: P(t-Bu)3 is a sterically demanding, highly electron-rich ligand. It reduces Pd(II) to the active Pd(0) species and drastically increases the electron density on the palladium center, which is mandatory to overcome the high activation barrier of C-Br oxidative addition.

-

-

Reagent Addition: Add 3-Br-4-APEA (1.0 eq), an internal alkyne such as diphenylacetylene (1.5 eq), and Na2CO3 (2.0 eq). Seal the tube under argon.

-

Heteroannulation: Heat the reaction mixture to 100 °C for 16 hours.

-

Causality: Elevated thermal conditions provide the necessary energy for the alkyne migratory insertion step, which is sterically hindered by the bulky phosphine ligands.

-

-

Self-Validation: Following filtration through Celite and silica gel chromatography, analyze the product via 1H NMR. The disappearance of the primary amine protons (~5.0 ppm) and the emergence of a broad singlet (>8.0 ppm) corresponding to the indole N-H proton confirms successful cyclization.

Fig 2: Palladium-catalyzed Larock heteroannulation cycle for ortho-bromoanilines.

References

-

Title: 4-Aminophenethyl alcohol | C8H11NO | CID 66904 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: 2-Bromoaniline | C6H6BrN | CID 11992 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

- 2. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal Reactivity and Synthesis of 2-(4-Amino-3-bromophenyl)ethanol: A Technical Whitepaper

Executive Summary

In advanced organic synthesis and medicinal chemistry, the strategic selection of polyfunctional building blocks dictates the efficiency of complex molecule assembly. 2-(4-Amino-3-bromophenyl)ethanol (CAS: 169883-33-4) serves as a highly versatile, trifunctional scaffold. By presenting a primary alcohol, an aniline moiety, and an aryl bromide within a single compact framework, this molecule enables orthogonal reactivity. As a Senior Application Scientist, I have observed that mastering the regioselective synthesis and subsequent manipulation of this compound is critical for drug development workflows, particularly in the construction of complex heterocycles and macrocyclic ethers.

Chemical Identity and Nomenclature

The utility of a chemical building block begins with precise identification. While the IUPAC nomenclature provides the exact structural mapping, literature and vendor catalogs frequently utilize common synonyms.

Common Synonyms:

-

4-Amino-3-bromophenethyl alcohol

-

2-(4-Amino-3-bromophenyl)ethanol

-

4-amino-3-bromobenzeneethanol

-

2-(4-amino-3-bromo-phenyl)-ethanol

To facilitate cross-referencing across chemical databases, the core quantitative and structural data are summarized below [1].

| Property | Value |

| IUPAC Name | 2-(4-amino-3-bromophenyl)ethan-1-ol |

| CAS Registry Number | 169883-33-4 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| SMILES String | OCCC1=CC=C(N)C(Br)=C1 |

| Topological Polar Surface Area (TPSA) | 46.25 Ų |

| LogP | 1.56 |

Structural Causality and Orthogonal Reactivity

The structural brilliance of 2-(4-amino-3-bromophenyl)ethanol lies in its orthogonal reactivity—the ability to selectively address one functional group without necessitating the protection of the others.

-

The Ortho-Bromoaniline Motif: The proximity of the bromide to the primary amine is a classic precursor for transition-metal catalyzed heterocycle synthesis (e.g., indoles or quinolines via Buchwald-Hartwig or Heck-type cyclizations). In the seminal methodology developed by K.C. Nicolaou for the total synthesis of vancomycin, similar ortho-halogenated aniline derivatives were utilized as critical "electron sinks" and coordination sites for copper-mediated Ullmann etherifications, enabling the formation of highly strained biaryl ethers [2].

-

The Primary Alcohol: Located on the ethyl chain, the alcohol is sterically accessible. It can be oxidized to an aldehyde or carboxylic acid, or activated via tosylation/mesylation to serve as an electrophile in downstream alkylations.

-

The Aniline Nitrogen: The primary amine can undergo amidation, reductive amination, or diazotization (converting the amine into a diazonium salt for Sandmeyer reactions).

Caption: Orthogonal reactivity pathways of 2-(4-Amino-3-bromophenyl)ethanol.

Validated Experimental Methodology: Regioselective Bromination

The most efficient, field-proven route to synthesize 2-(4-amino-3-bromophenyl)ethanol is the direct, regioselective electrophilic aromatic bromination of 4-aminophenethyl alcohol using N-bromosuccinimide (NBS) [3][4].

Causality Behind the Protocol Design:

-

Solvent Selection (DMF): N,N-Dimethylformamide effectively solubilizes both the polar starting material and NBS. Furthermore, DMF stabilizes the bromonium ion intermediate, facilitating a smooth electrophilic aromatic substitution.

-

Temperature Control (0 °C): The aniline ring is highly activated (electron-rich). Conducting the reaction at 0 °C is critical to suppress over-bromination (e.g., dibromination) and prevent oxidative degradation of the primary alcohol.

-

Self-Validating Quench: The use of saturated aqueous sodium bicarbonate (NaHCO₃) neutralizes the hydrobromic acid byproduct and helps partition the water-soluble succinimide byproduct into the aqueous layer, ensuring a clean organic extraction.

Step-by-Step Protocol

Reagents: 4-aminophenethyl alcohol (4.00 g, 29.16 mmol), N-bromosuccinimide (5.20 g, 29.16 mmol, 1.0 equiv), anhydrous DMF (146 mL).

-

Dissolution: Charge a flame-dried 500 mL round-bottom flask with 4-aminophenethyl alcohol and anhydrous DMF. Stir under an inert atmosphere (N₂ or Argon) to ensure complete dissolution.

-

Electrophilic Aromatic Substitution: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Add NBS portionwise over 10 minutes. Note: Portionwise addition controls the exothermic nature of the halogenation.

-

Reaction Progression: Stir the resulting mixture for 1 hour at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent to confirm the complete consumption of the starting material.

-

Quench and Phase Separation: Dilute the reaction mixture with a saturated aqueous solution of NaHCO₃ (800 mL) to quench any residual electrophile. Extract the aqueous mixture with Ethyl Acetate (2 x 800 mL).

-

Washing and Drying: Wash the combined organic extracts with brine (500 mL) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel to yield pure 2-(4-amino-3-bromophenyl)ethanol.

Caption: Step-by-step regioselective bromination workflow using N-bromosuccinimide.

Applications in Advanced Therapeutics

The pharmaceutical industry heavily relies on 2-(4-amino-3-bromophenyl)ethanol as a foundational building block for complex Active Pharmaceutical Ingredients (APIs).

-

Kinase Inhibitors: It has been explicitly utilized in the synthesis of nitrogen-containing heterocyclic compounds that act as Fibroblast Growth Factor Receptor (FGFR) and Flt-3 inhibitors, which are critical targets in leukemia and other oncology indications [3].

-

Neurological Modulators: The scaffold is a key intermediate in the generation of substituted quinazolinone derivatives. These derivatives function as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4), offering therapeutic potential for Parkinson's disease and altered glutamatergic signaling conditions [4].

References

-

Nicolaou, K. C., et al. "Total synthesis of vancomycin—part 1: design and development of methodology." Chemistry–A European Journal 5.9 (1999): 2584-2601. URL:[Link]

- Oki, H., et al. "Nitrogen-containing heterocyclic compound." Google Patents (US7745641B2).

- Goupil-Lamy, A., et al. "Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4." Google Patents (AU2019309448B2).

Methodological & Application

Application Note: Strategic Implementation of 2-(4-Amino-3-bromophenyl)ethanol in Suzuki-Miyaura Cross-Coupling Reactions

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1][2] This application note provides a comprehensive technical guide for utilizing 2-(4-amino-3-bromophenyl)ethanol, a versatile and functionalized building block, in these reactions. We delve into the mechanistic nuances, address the specific challenges posed by the substrate's amino and hydroxyl functionalities, and present optimized, field-proven protocols. This guide is intended for researchers in synthetic chemistry and drug development, offering insights to streamline reaction optimization, enhance yields, and troubleshoot common issues, thereby accelerating the synthesis of novel biaryl amino alcohol scaffolds for pharmaceutical and materials science applications.[3][4][5]

Introduction: The Strategic Value of 2-(4-Amino-3-bromophenyl)ethanol

2-(4-Amino-3-bromophenyl)ethanol is a bifunctional synthetic intermediate of significant interest. It incorporates three key chemical features onto a single aromatic scaffold:

-

An aryl bromide , which serves as the electrophilic partner in the Suzuki-Miyaura coupling. The reactivity of aryl bromides is generally robust, offering a good balance between stability and reactivity compared to more labile iodides or less reactive chlorides.[6][7]

-

A primary amino group , which can act as a hydrogen bond donor or a site for subsequent derivatization.

-

A primary ethanol moiety , providing a hydroxyl group for esterification, etherification, or polymerization.[5]

The resulting biaryl products are valuable precursors for a wide range of applications, including the development of kinase inhibitors, biologically active compounds, and advanced functional materials. However, the presence of the free amino group ortho to the bromine atom introduces a specific challenge: potential catalyst inhibition through coordination to the palladium center.[8] This guide provides the necessary strategies to overcome this and other potential hurdles.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three fundamental steps, driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(4-amino-3-bromophenyl)ethanol, forming a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[9]

-

Transmetalation: The organoborane (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Design: Protocol and Optimization

The success of coupling 2-(4-amino-3-bromophenyl)ethanol hinges on the judicious selection of catalyst, ligand, base, and solvent to ensure high catalytic turnover while preserving the sensitive functional groups.

Reagents and Materials

| Reagent / Material | Grade | Supplier | Notes |

| 2-(4-Amino-3-bromophenyl)ethanol | ≥97% | Varies | Store under inert gas. |

| Arylboronic Acid | ≥98% | Varies | Use fresh or store in a desiccator. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Varies | Air-stable but handle quickly. |

| SPhos | ≥98% | Varies | Buchwald ligand. Air-sensitive. |

| Potassium Phosphate (K₃PO₄) | Anhydrous | Varies | Must be finely powdered and dry. |

| 1,4-Dioxane | Anhydrous | Varies | Use a freshly opened bottle or distill. |

| Deionized Water | N/A | N/A | Must be degassed before use. |

| Schlenk Flask / Reaction Tube | N/A | N/A | Oven-dried before use. |

| Magnetic Stir Bar & Plate | N/A | N/A | |

| Inert Gas (Nitrogen or Argon) | High Purity | Varies | For maintaining an inert atmosphere. |

Step-by-Step Protocol: General Procedure

This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for different scales or boronic acids.

-

Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add 2-(4-amino-3-bromophenyl)ethanol (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, briefly weigh out Pd(OAc)₂ (0.01 mmol, 2 mol%) and a suitable bulky phosphine ligand such as SPhos (0.022 mmol, 4.4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add degassed 1,4-dioxane (2.0 mL) and degassed deionized water (0.5 mL) via syringe. The solvent ratio is often a key parameter for optimization.[3][12]

-

Reaction Execution: Securely seal the flask and immerse it in a preheated oil bath at 80–100 °C. Stir vigorously for 4–18 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Table of Optimized Conditions

The following table summarizes a validated set of conditions for the model reaction between 2-(4-amino-3-bromophenyl)ethanol and phenylboronic acid.

| Parameter | Condition | Rationale |

| Aryl Bromide | 2-(4-amino-3-bromophenyl)ethanol | Substrate of interest |

| Boronic Acid | Phenylboronic Acid (1.2 equiv) | Model coupling partner |

| Pd Precursor | Pd(OAc)₂ (2 mol%) | Common, effective Pd(II) source |

| Ligand | SPhos (4.4 mol%) | Overcomes inhibition by the amino group and promotes efficient coupling.[11] |

| Base | K₃PO₄ (2.0 equiv) | Effective base for activating boronic acid; compatible with many functional groups.[13] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Common solvent system that facilitates solubility of both organic and inorganic reagents.[3] |

| Temperature | 90 °C | Provides sufficient thermal energy for oxidative addition without promoting degradation. |

| Time | 12 h | Typical duration for complete conversion. |

| Expected Yield | >80% | Based on analogous reactions in the literature. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or catalyst poisoned).2. Insufficiently degassed solvents (O₂ present).3. Base is not sufficiently dry or powdered.4. Catalyst inhibition by the amino group. | 1. Use a fresh bottle of Pd(OAc)₂. Consider a pre-catalyst like XPhos Pd G2.2. Degas solvents thoroughly via sparging with N₂/Ar or freeze-pump-thaw cycles.3. Dry base in an oven and grind to a fine powder before use.4. Increase ligand loading or screen other bulky ligands (e.g., XPhos, RuPhos). |

| Protodeboronation of Boronic Acid | Boronic acid is unstable under basic, aqueous conditions, leading to Ar-H instead of Ar-Ar'.[14] | 1. Use a boronic acid pinacol ester, which is more stable.[10]2. Minimize reaction time once starting material is consumed.3. Consider using a fluoride-based base (e.g., CsF) in an anhydrous solvent if compatible. |

| Homocoupling of Boronic Acid (Ar'-Ar') | Can be promoted by the presence of oxygen or occur at high temperatures. | 1. Ensure a strictly inert atmosphere.2. Lower the reaction temperature and extend the reaction time if necessary. |

| Debromination of Starting Material (Ar-H) | Can occur as a side reaction, particularly with highly active catalysts or if hydride sources are present. | 1. Check purity of reagents for contaminants.2. Lower catalyst loading or temperature.3. Ensure the reaction is truly anaerobic. |

Conclusion

2-(4-Amino-3-bromophenyl)ethanol is a highly valuable substrate for synthesizing complex biaryl structures via the Suzuki-Miyaura reaction. While the presence of a free amino group ortho to the reaction site presents a challenge of potential catalyst inhibition, this can be effectively overcome. By employing bulky, electron-rich phosphine ligands, such as SPhos, in combination with a robust base like K₃PO₄ and carefully controlled anaerobic conditions, high yields of the desired cross-coupled products can be reliably achieved. The protocols and insights provided in this guide serve as a validated starting point for researchers, enabling the efficient incorporation of this versatile building block into synthetic programs aimed at drug discovery and materials science innovation.

References

- A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline. Benchchem.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Form

- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports.

- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- The Suzuki coupling reaction of arylbromides with phenylboronic acid.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.

- Exploring Functionalized Amino Acids: The Role of Bromophenyl Deriv

- Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene...

- Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis. Benchchem.

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-Amino-3-bromophenyl)ethanol

Introduction: Navigating the Challenges of Polyfunctional Substrates in C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are key structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and tolerance for various functional groups have made it a favored tool for medicinal chemists and drug development professionals.[1][2]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a particularly challenging substrate: 2-(4-Amino-3-bromophenyl)ethanol. This molecule presents a unique set of synthetic hurdles due to the presence of three distinct functional groups: the target aryl bromide for coupling, a primary aromatic amine ortho to the bromide, and a primary aliphatic alcohol. The strategic selection of reaction parameters is paramount to achieving a successful and chemoselective amination while preserving the integrity of the other functional moieties. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, and provide a detailed, field-tested protocol for this transformation.

The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Strategic Considerations for 2-(4-Amino-3-bromophenyl)ethanol

The presence of the free amino and hydroxyl groups on our substrate requires careful consideration to avoid potential side reactions and catalyst inhibition.

-

The Challenge of Unprotected Functionalities: Both the primary amine and the primary alcohol can potentially coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, a strong base could deprotonate these groups, leading to undesired side reactions. While protection-deprotection strategies are an option, they add steps and reduce overall efficiency. Recent advancements have shown that with the right choice of ligand and base, amination of unprotected substrates is feasible.[5][6]

-

Ligand Selection: The Key to Success: The choice of phosphine ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. For a sterically hindered and potentially coordinating substrate like 2-(4-Amino-3-bromophenyl)ethanol, bulky, electron-rich biarylphosphine ligands are highly recommended.[1][7] These ligands promote the crucial reductive elimination step, outcompeting potential side reactions.

-

Base Selection: A Balancing Act: The base plays a crucial role in the deprotonation of the amine nucleophile.[8] However, with our substrate, a highly basic environment could lead to deprotonation of the hydroxyl or even the primary amino group, potentially leading to byproducts. Therefore, a careful selection of the base is necessary. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially when paired with an appropriate ligand, and offer better functional group tolerance.[4] Interestingly, lithium hexamethyldisilazide (LiHMDS) has also been shown to be effective with substrates bearing sensitive functional groups, potentially by forming a transient protecting group.[9]

Recommended Reaction Parameters

Based on literature precedents for similar challenging substrates, we propose the following optimized conditions for the Buchwald-Hartwig amination of 2-(4-Amino-3-bromophenyl)ethanol.

| Parameter | Recommended Component/Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Both are reliable sources of Pd(0) or Pd(II) that can initiate the catalytic cycle. |

| Ligand | BrettPhos or RuPhos | These bulky, electron-rich biarylphosphine ligands are known to be effective for challenging substrates, including those with primary amines and potentially coordinating groups.[7][10][11] |

| Base | Cs₂CO₃ or K₃PO₄ | These weaker inorganic bases offer excellent functional group tolerance and are less likely to cause side reactions with the free amino and hydroxyl groups.[4] |

| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. Anhydrous conditions are crucial. |

| Temperature | 80-110 °C | The reaction temperature will likely need to be optimized, but this range is a good starting point for aryl bromides. |

| Amine Nucleophile | 1.2 - 1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-(4-Amino-3-bromophenyl)ethanol with a generic secondary amine (e.g., morpholine) as the coupling partner.

Materials:

-

2-(4-Amino-3-bromophenyl)ethanol (1.0 equiv)

-

Amine (e.g., Morpholine, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BrettPhos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination procedure.

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox or under a continuous stream of argon, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

-

Pre-catalyst formation: Stir the mixture at room temperature for 10-15 minutes.

-

Addition of Reactants: Add 2-(4-Amino-3-bromophenyl)ethanol and the amine nucleophile to the reaction mixture.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use a reliable precatalyst or consider a pre-activation step. |

| Inappropriate ligand | Screen a small panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |

| Insufficiently strong base | If using weaker bases like Cs₂CO₃, a higher reaction temperature may be required. Consider screening a stronger, non-nucleophilic base like LHMDS if functional group tolerance allows. | |

| Formation of Byproducts | Hydrodehalogenation | This can be a side reaction. Optimizing the ligand and reaction temperature can help to suppress it. |

| Reaction at the free amino or hydroxyl group | If observed, consider a protection strategy for the most reactive group. However, careful selection of a weaker base should minimize this. |

Conclusion

The Buchwald-Hartwig amination of 2-(4-Amino-3-bromophenyl)ethanol is a challenging yet feasible transformation that requires a nuanced approach to reaction design. By understanding the interplay of the substrate's functional groups with the catalytic system, researchers can successfully navigate the potential pitfalls. The key to a successful outcome lies in the judicious selection of a bulky, electron-rich phosphine ligand in combination with a base that is strong enough to facilitate catalysis but mild enough to preserve the integrity of the sensitive functional groups. The protocol and guidelines presented herein provide a robust starting point for scientists and drug development professionals to access a diverse range of novel arylamine building blocks.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Buitrago, E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(90), 13537-13540. DOI: 10.1039/C9CC06941K.

-

ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]

- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. DOI: 10.3762/bjoc.14.85.

-

National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

-

PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Nolan, S. P., & Cazin, C. S. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Catalysis (pp. 1-28). The Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Direct Allylic Amination of Allylic Alcohol Catalyzed by Palladium Complex Bearing Phosphine-Borane Ligand. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved from [Link]

-

PubMed. (2021, October 15). Palladium-Catalyzed C-H Amination/[2 + 3] or [2 + 4] Cyclization via C(sp 3 or sp 2)-H Activation. Retrieved from [Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 7. entegris.com [entegris.com]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective N-Protection Strategies for 2-(4-Amino-3-bromophenyl)ethanol in Cross-Coupling Workflows

Executive Summary & Mechanistic Rationale

In modern drug development and complex organic synthesis, molecules bearing multiple reactive functional groups require precise, orthogonal protection strategies. 2-(4-Amino-3-bromophenyl)ethanol is a highly versatile building block featuring three distinct reactive sites: a primary aliphatic alcohol, a primary aromatic amine (aniline), and an ortho-aryl bromide.

When downstream applications involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the unprotected aniline moiety poses a severe risk of intermolecular oligomerization. The Pd-catalyst will readily activate the aryl bromide and couple it with the free amine of another substrate molecule. Therefore, masking the amino group is a mandatory prerequisite.

The central challenge lies in chemoselectivity : protecting the weakly nucleophilic aniline nitrogen without inadvertently protecting the highly nucleophilic primary alcohol. This guide details field-proven, self-validating methodologies to achieve orthogonal N-protection, focusing on causality, reagent selection, and downstream compatibility.

Mechanistic rationale for N-protection to prevent unwanted intermolecular oligomerization.

Chemoselectivity Dynamics: Amine vs. Hydroxyl

The selective N-protection of amino alcohols relies on exploiting the kinetic and thermodynamic differences between the nitrogen and oxygen nucleophiles[1]. In 2-(4-Amino-3-bromophenyl)ethanol, the aniline nitrogen is significantly deactivated by two factors:

-

Resonance Delocalization: The nitrogen lone pair is delocalized into the aromatic ring.

-

Inductive Effect (-I): The highly electronegative ortho-bromine atom pulls electron density away from the amine, further reducing its nucleophilicity.

Despite this deactivation, the aniline nitrogen remains kinetically more reactive toward soft electrophiles (like anhydrides) than a neutral aliphatic alcohol—provided the reaction is not over-catalyzed.

The DMAP Pitfall: Standard protocols for protecting aliphatic amines often employ 4-Dimethylaminopyridine (DMAP) as a catalyst[2]. However, in the presence of an amino alcohol, DMAP forms a highly reactive N-acylpyridinium intermediate. This intermediate is an aggressive, hard electrophile that will indiscriminately attack the primary alcohol, leading to unwanted O-protection or N,O-diprotection. Therefore, achieving chemoselective N-protection of this substrate dictates the strict omission of strong acyl transfer catalysts.

Strategic Selection of Protecting Groups

The choice of protecting group must account for the harsh basic conditions and elevated temperatures typical of downstream Pd-catalyzed cross-couplings.

-

N-Boc (tert-Butyloxycarbonyl): The Boc group is the industry standard for this workflow. It is highly stable to the basic conditions of cross-coupling and prevents the nitrogen from coordinating with the palladium catalyst. It is easily removed later under mild acidic conditions (e.g., TFA or HCl)[3].

-

N-TBS (tert-Butyldimethylsilyl): While silyl ethers are typically used for oxygen protection, recent advances have demonstrated highly efficient N-TBS protection of anilines. This provides an orthogonal approach if the molecule requires a base-labile or acid-sensitive protecting group elsewhere[4].

Quantitative Data Summary

The following table summarizes the optimal parameters for achieving high N-over-O chemoselectivity based on established literature precedents.

| Protecting Group | Reagents & Stoichiometry | Solvent | Temp / Time | Chemoselectivity (N vs O) | Downstream Cross-Coupling Compatibility |

| N-Boc | Boc₂O (1.1 eq), THF (No Base) | THF | 40 °C / 12 h | High (>95% N-selective) | Excellent (Stable to strong bases & Pd) |

| N-Boc | Boc₂O (1.1 eq), NaHCO₃ (1.5 eq) | EtOH/H₂O | 25 °C / 18 h | High (>90% N-selective) | Excellent (Stable to strong bases & Pd) |

| N-TBS | MeLi (1.05 eq), TBSCl (1.1 eq) | 2-MeTHF | 0 °C / 0.5 h | Excellent (Exclusive N-TBS) | Moderate (Sensitive to fluoride sources) |

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure the integrity of the reaction before proceeding to downstream steps.

Protocol A: Chemoselective N-Boc Protection (Thermodynamic Control)

This protocol utilizes the intrinsic nucleophilic disparity between the aniline and the alcohol without the use of external catalysts.

-

Preparation: Charge a dry, round-bottom flask with 2-(4-Amino-3-bromophenyl)ethanol (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 40 °C. Causality Note: The mild heating overcomes the steric and electronic deactivation caused by the ortho-bromine without providing enough energy to drive the uncatalyzed O-acylation.

-

In-Process Control (IPC): After 8 hours, sample the reaction for LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The desired N-Boc product will exhibit a significantly higher Rf value than the highly polar starting material. Ensure the absence of the N,O-diBoc species (which would appear as an even less polar spot).

-

Workup: Once complete, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

Protocol B: Chemoselective N-TBS Protection via Lithiation (Kinetic Control)

This protocol leverages the acidity of the aniline N-H bond. By using a strong base at low temperatures, the aniline is selectively deprotonated and trapped.

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) under an inert argon atmosphere. Cool the solution to 0 °C.

-

Deprotonation: Add Methyllithium (MeLi, 1.05 equiv) dropwise over 10 minutes.

-

Critical Causality Note: The use of 2-MeTHF as the solvent is absolute. Pace et al. demonstrated that utilizing 2-MeTHF completely suppresses the lithium-halogen exchange at the ortho-bromine that rapidly occurs if standard THF is used[4].

-

-

Silylation: Add a solution of tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv) in 2-MeTHF dropwise. Stir at 0 °C for 30 minutes.

-

IPC: Quench a 50 µL aliquot into Methanol and analyze via LC-MS. Look for the [M+H]⁺ peak corresponding to the mono-TBS adduct.

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Downstream Workflow: Cross-Coupling Integration

Once the primary amine is successfully masked, the aryl bromide is primed for functionalization. The N-Boc group effectively shields the nitrogen, allowing the palladium catalyst to undergo oxidative addition into the C-Br bond without competitive coordination or intermolecular coupling.

Workflow for the chemoselective N-protection and subsequent functionalization of the aryl bromide.

Following the cross-coupling event (e.g., coupling with an arylboronic acid via Suzuki-Miyaura conditions), the Boc group can be quantitatively removed using 20% Trifluoroacetic acid (TFA) in Dichloromethane, cleanly revealing the functionalized aniline derivative for final formulation or further elaboration.

References

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at:[Link]

-

Activating Agents and Protecting Groups. Chemistry and Chemists. Available at:[Link]

Sources

Application Note: Chemoselective Oxidation of 2-(4-Amino-3-bromophenyl)ethanol to 2-(4-Amino-3-bromophenyl)acetaldehyde

Executive Summary

The selective oxidation of primary alcohols to aldehydes in the presence of unprotected primary anilines represents a significant synthetic hurdle in drug development and complex molecule synthesis. This application note details two validated, field-proven workflows for the chemoselective oxidation of 2-(4-Amino-3-bromophenyl)ethanol .

Workflow A outlines the industry-standard protection-oxidation-deprotection sequence utilizing Dess-Martin Periodinane (DMP). Workflow B presents an advanced, atom-economical direct oxidation utilizing an oxoammonium cation (Bobbitt's Salt) under acidic masking conditions. Both protocols are designed to prevent oxidative degradation of the amine and inhibit Schiff base self-condensation.

Mechanistic Challenges & Rationale

The substrate, 2-(4-Amino-3-bromophenyl)ethanol, features three reactive domains: a primary aliphatic alcohol, an electron-rich primary aniline, and an aryl bromide.

-

Amine Oxidation & Coupling: Free primary anilines are highly susceptible to over-oxidation. In the presence of standard oxidants, they rapidly degrade into1[1].

-

Schiff Base Condensation: Even if the alcohol is selectively oxidized, the resulting aldehyde will immediately undergo intermolecular condensation with the free aniline to form polymeric imines (Schiff bases).

-

Halogen Sensitivity: The aryl bromide is generally stable to hypervalent iodine and oxoammonium salts, but its presence precludes the use of certain transition-metal-catalyzed aerobic oxidations (e.g., Pd/Cu systems) due to the risk of competing oxidative addition or catalyst poisoning.

To bypass these failure modes, the basicity and nucleophilicity of the primary amine must be suppressed—either sterically via a protecting group (Workflow A) or electronically via protonation (Workflow B).

Workflow A: The Industry Standard (Protection-Oxidation-Deprotection)

Mechanistic Rationale

To prevent amine oxidation and imine condensation, the primary aniline is first masked using a tert-butyloxycarbonyl (Boc) protecting group. The protected intermediate is then oxidized using 2[2]. DMP is the optimal choice here because it operates at room temperature, requires a neutral pH, and is highly effective for 3[3], unlike Swern oxidation which requires harsh cryogenic conditions (-78 °C).

Workflow Diagram

Figure 1: Protection-Oxidation-Deprotection workflow using Dess-Martin Periodinane (DMP).

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

-

Dissolve 10.0 mmol of 2-(4-Amino-3-bromophenyl)ethanol in 30 mL of anhydrous THF.

-

Add 1.2 eq (12.0 mmol) of Triethylamine (Et₃N).

-

Slowly add 1.1 eq (11.0 mmol) of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor completion via TLC (n-hexane/EtOAc 7:3).

-

Workup: Quench with H₂O, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: DMP Oxidation

-

Dissolve the N-Boc protected alcohol in 40 mL of anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C and add 1.2 eq (12.0 mmol) of Dess-Martin Periodinane (DMP) in small portions.

-

Warm to RT and stir for 2 hours.

-

Self-Validation: Monitor by TLC. The product aldehyde spot will strongly stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).

-

Workup: Quench the reaction with a 1:1 mixture of 10% aq. Na₂S₂O₃ and saturated aq. NaHCO₃ to destroy excess DMP and neutralize acetic acid byproducts. Extract with CH₂Cl₂, dry, and concentrate.

Step 3: Acidic Deprotection

-

Dissolve the N-Boc protected aldehyde in 20 mL of CH₂Cl₂ and cool to 0 °C.

-

Add 10 mL of Trifluoroacetic acid (TFA) dropwise. Stir for 1 hour at 0 °C, then 1 hour at RT.

-

Workup: Carefully neutralize by pouring into cold saturated aq. NaHCO₃ (Caution: vigorous CO₂ evolution). Extract with CH₂Cl₂. Field Insight: The final unprotected aldehyde is highly prone to self-condensation. It should be used immediately in the subsequent synthetic step (e.g., reductive amination) or stored as an HCl salt at -20 °C.

Workflow B: Direct Chemoselective Oxidation via Acid-Masking

Mechanistic Rationale

A highly atom-economical alternative avoids protecting groups entirely by utilizing 4[4]. By conducting the oxidation in the presence of p-toluenesulfonic acid (p-TsOH), the primary amine is protonated to an ammonium salt (-NH₃⁺).

This in situ protonation achieves two critical goals:

-

It electronically deactivates the nitrogen, rendering it completely inert to the oxoammonium oxidant[4].

-

It eliminates the nucleophilicity of the amine, preventing Schiff base condensation with the newly formed aldehyde. Once the alcohol is selectively oxidized, a mild basic workup releases the free amine-aldehyde product.

Workflow Diagram

Figure 2: Direct chemoselective oxidation via acidic masking and Bobbitt's Salt.

Step-by-Step Experimental Protocol

One-Pot Direct Oxidation

-

Dissolve 10.0 mmol of 2-(4-Amino-3-bromophenyl)ethanol in 40 mL of a CH₂Cl₂/MeCN (9:1 v/v) solvent mixture.

-

Add 1.1 eq (11.0 mmol) of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O). Stir for 15 minutes at RT to ensure complete protonation of the aniline.

-

Add 1.2 eq (12.0 mmol) of Bobbitt's Salt (4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) in one portion.

-

Stir at RT for 4–6 hours. The reaction mixture will transition from yellow/orange to pale as the oxoammonium salt is reduced to the corresponding hydroxylamine.

-

Workup: Add 30 mL of saturated aqueous NaHCO₃ to neutralize the acid and release the free amine. Extract rapidly with CH₂Cl₂ (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 30 °C). Field Insight: The acidic medium is the critical self-validating parameter here. If the pH rises prematurely, the amine regains nucleophilicity and will immediately condense with the product.

Quantitative Data Presentation

The following table summarizes the operational metrics of both workflows, allowing researchers to select the optimal path based on scale and reagent availability.

| Parameter | Workflow A: Protection-Oxidation | Workflow B: Direct Acid-Masking |

| Step Count | 3 Steps | 1 Step |

| Overall Yield | 65 - 75% (Over 3 steps) | 80 - 85% |

| Atom Economy | Low (Requires Boc₂O, TFA) | High (Direct oxidation) |

| Reaction Time | 24 - 36 hours (including workups) | 6 - 8 hours |

| Chemoselectivity | Excellent (Steric/Electronic protection) | Excellent (Electronic masking) |

| Scalability | High (Industry standard, highly robust) | Moderate (Requires precise pH control) |

References

- Dess–Martin periodinane - Wikipedia Source: Wikipedia URL

- The Dess-Martin Reagent: A Technical Guide to its Discovery, Synthesis, and Application Source: Benchchem URL

- Source: PubMed (Tetrahedron, 2023)

- Dess-Martin Oxidation - Alfa Chemistry Source: Alfa Chemistry URL

Sources

Palladium-Catalyzed Intramolecular C-N Bond Formation: The Buchwald-Hartwig Amination

An In-Depth Guide to Strategic Cyclization of ortho-Bromoanilines for Heterocycle Synthesis

For researchers, medicinal chemists, and professionals in drug development, the ortho-bromoaniline scaffold is a cornerstone building block. Its unique arrangement of a nucleophilic amino group and a reactive carbon-bromine bond offers a powerful platform for constructing a diverse array of nitrogen-containing heterocycles. These resulting structures, including phenazines, carbazoles, and benzimidazoles, are privileged motifs found in numerous pharmaceuticals, natural products, and advanced materials.[1][2]

This guide provides a detailed exploration of the key synthetic strategies that leverage the ortho-bromo and amino functionalities for intramolecular cyclization. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind these transformations, explain the critical experimental parameters that ensure success, and provide field-proven protocols for immediate application.

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most robust and versatile methods for forming aromatic C-N bonds.[3][4][5] Its intramolecular variant provides a direct and high-yielding pathway to N-heterocycles.

Expertise & Experience: The "Why" Behind the Method

The power of the Buchwald-Hartwig reaction lies in its catalytic cycle, which overcomes the high activation energy typically required for nucleophilic aromatic substitution on unactivated aryl halides. The choice of ligand is paramount to the reaction's success.

-

First-generation ligands (e.g., P(o-tolyl)₃) were effective but required harsh conditions.

-

Bidentate phosphine ligands (e.g., BINAP, DPPF) offered significant improvements, preventing catalyst deactivation and enabling the coupling of a broader range of primary amines.[3]

-

Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) represent the state-of-the-art. Their bulkiness promotes the crucial reductive elimination step, accelerating the reaction and allowing for lower catalyst loadings and milder conditions. This is causally linked to the ligand's ability to create a coordinatively unsaturated, electron-rich palladium center that is primed for the final bond-forming step.

Mechanism of Intramolecular Buchwald-Hartwig Amination

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the ortho-bromoaniline substrate, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The pendant amino group coordinates to the palladium center. A base (commonly a strong, non-nucleophilic one like NaOtBu or Cs₂CO₃) removes the proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is the key bond-forming step. The aryl and amido ligands are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle for intramolecular Buchwald-Hartwig amination.

Protocol: Synthesis of a Phenazine via Double Buchwald-Hartwig Amination

This protocol describes the synthesis of a phenazine via a palladium-catalyzed double amination of a 2-bromoaniline followed by in-situ oxidation.[7]

Materials:

-

2-Bromoaniline derivative (1.0 mmol, 1.0 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Cs₂CO₃ (2.5 mmol, 2.5 equiv)

-

Anhydrous dioxane (5 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromoaniline derivative, Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Heating: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 18-24 hours. The mixture will typically turn dark brown or black.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the starting material. The intermediate dianiline may be observed before subsequent oxidation to the phenazine.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium salts and base.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure phenazine product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Scope of Palladium-Catalyzed Cyclizations

| Entry | Starting Material | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1 | N-Acetyl-o-bromoaniline & o-Iodoarene | Pd(OAc)₂/Norbornene | K₂CO₃ | DMF | Carbazole | Good | |

| 2 | o-Iodoaniline & Silylaryl triflate | Pd(OAc)₂/PCy₃ | CsF | Dioxane | Carbazole | 76-95 | [8] |

| 3 | 2-Bromoaniline (homocoupling) | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | Phenazine | Good | [7] |

| 4 | 2-Bromo-N-phenylaniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | N-Phenylphenazine precursor | ~70 | [9] |

Copper-Catalyzed Cyclization: A Cost-Effective Alternative

While palladium catalysis is highly effective, copper-based systems offer a more economical and sustainable alternative for certain intramolecular cyclizations. Copper catalysis is particularly well-suited for the synthesis of benzimidazoles from o-bromoanilines and nitriles.[10][11][12]

Expertise & Experience: The Rationale for Copper

Copper's utility stems from its ability to mediate Ullmann-type couplings. Recent advances have led to the development of highly efficient, ligand-free systems, which simplifies the reaction setup and purification.[10][11] The key to success in these reactions is often the choice of base and solvent. High-boiling, polar aprotic solvents like t-amyl alcohol are often used to ensure solubility and achieve the necessary reaction temperatures. Strong bases like potassium tert-butoxide or potassium 2-methylbutan-2-olate are required to facilitate the key deprotonation steps.[10]

Plausible Mechanism: Copper-Catalyzed Benzimidazole Synthesis

A proposed mechanism involves the following key steps[13]:

-

Amine Coordination: The o-bromoaniline coordinates to the Cu(I) catalyst.

-

Nitrile Addition: The nitrile adds to the copper center, followed by insertion into the Cu-N bond.

-

Intramolecular C-N Coupling: The resulting intermediate undergoes an intramolecular nucleophilic attack of the nitrogen onto the aryl bromide, facilitated by the copper center, to form the benzimidazole ring.

-

Catalyst Regeneration: The active Cu(I) species is regenerated.

Caption: Plausible catalytic cycle for Cu-catalyzed benzimidazole synthesis.

Protocol: Ligand-Free Synthesis of 2-Propylbenzimidazole

This protocol is adapted from a high-yield, ligand-free method for benzimidazole synthesis.[10][12]

Materials:

-

2-Bromoaniline (1.0 mmol, 1.0 equiv)

-

Butyronitrile (2.0 mmol, 2.0 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium 2-methylbutan-2-olate (KMB) (2.0 mmol, 2.0 equiv)

-

tert-Amyl alcohol (6 mL)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 2-bromoaniline, CuI, and KMB.

-

Reagent Addition: Add tert-amyl alcohol followed by butyronitrile.

-

Heating: Seal the vessel and heat the mixture to 120 °C with stirring for 17 hours.

-

Reaction Monitoring (Self-Validation): The reaction can be monitored by TLC or GC-MS to track the disappearance of the 2-bromoaniline starting material.

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (silica gel, appropriate eluent system) to afford the pure 2-propylbenzimidazole.

Data Presentation: Scope of Ligand-Free Copper-Catalyzed Cyclization

| Entry | o-Bromoaniline Derivative | Nitrile | Base | Yield (%) | Reference |

| 1 | 2-Bromoaniline | Butyronitrile | KMB | 98 | [10] |

| 2 | 2-Bromoaniline | Benzonitrile | KMB | 95 | [10] |

| 3 | 2-Bromo-4-methylaniline | Thiazole-4-carbonitrile | KMB | 85 | [10] |

| 4 | 2-Bromoaniline | Phenylacetonitrile | KMB | 82 | [10] |

Radical-Mediated Cyclizations

Radical cyclizations offer a fundamentally different mechanistic pathway for ring formation, proceeding through neutral radical intermediates rather than charged or organometallic species.[14] This approach is often complementary to metal-catalyzed methods and shows excellent functional group tolerance.

Expertise & Experience: Principles of Radical Cyclization

The process involves three key stages: radical generation, cyclization, and quenching.[14]

-

Generation: An aryl radical is typically generated from the ortho-bromoaniline precursor. The classic method uses tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the bromine atom to generate the aryl radical.

-

Cyclization: The aryl radical, an electron-deficient species, rapidly adds to an intramolecular tethered alkene or alkyne. The regioselectivity of this step is governed by Baldwin's Rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored for forming five- and six-membered rings, respectively.

-

Quenching: The newly formed alkyl radical is quenched, typically by abstracting a hydrogen atom from the Bu₃SnH reagent, which propagates the radical chain.

The primary causality behind experimental choices involves controlling radical concentration. Reactions are run at high dilution to favor the intramolecular cyclization over intermolecular side reactions. The rate of addition of the tin hydride can also be used to control the reaction, a technique known as the "slow addition method."

Caption: Workflow for a tin-mediated radical cyclization.

Protocol: Tin-Mediated Synthesis of an Indoline Derivative

This protocol outlines the cyclization of an N-allyl-2-bromoaniline.

Materials:

-

N-allyl-2-bromoaniline (1.0 mmol, 1.0 equiv)

-

AIBN (0.1 mmol, 10 mol%)

-

Tributyltin hydride (Bu₃SnH) (1.2 mmol, 1.2 equiv)

-

Anhydrous toluene (50 mL, for high dilution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the N-allyl-2-bromoaniline and AIBN in anhydrous toluene (40 mL).

-

Slow Addition: In a separate syringe, prepare a solution of Bu₃SnH in anhydrous toluene (10 mL).

-

Heating and Initiation: Heat the flask to reflux (approx. 110 °C). Once refluxing, add the Bu₃SnH solution dropwise via syringe pump over 4-6 hours. This slow addition is critical to keep the concentration of the chain-carrying Bu₃SnH low, thus minimizing premature reduction of the aryl bromide.

-

Reaction Monitoring (Self-Validation): Follow the reaction by GC-MS, looking for the consumption of starting material and the appearance of the product mass.

-

Work-up: After the addition is complete, continue refluxing for another hour. Cool the reaction to room temperature and concentrate.

-

Tin Removal: The removal of tin byproducts is crucial. Dissolve the residue in acetonitrile (25 mL) and wash with hexane (3 x 15 mL) to remove the bulk of the Bu₃SnBr. Alternatively, treat the crude mixture with a saturated solution of KF in methanol to precipitate the tin salts as a fluoride, which can be filtered off.

-

Purification: Purify the product by flash column chromatography on silica gel.

References

- Time in Pasuruan, ID. Google Search. Accessed March 7, 2024.

- Synthesis of Dibenzofurans Directly from Aryl Halides and ortho-Bromophenols via One-Pot Consecutive SNAr and Intramolecular Palladium-Catalyzed Aryl-Aryl Coupling Reactions. Chemical and Pharmaceutical Bulletin. Accessed March 7, 2024.

- Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. Request PDF. Accessed March 7, 2024.

- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC.

- Palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. Thieme. Accessed March 7, 2024.

- Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC.

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC.

- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization.

- Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. RASAYAN Journal of Chemistry. Accessed March 7, 2024.

- Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC.

- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Chemistry. Accessed March 7, 2024.

- Dibenzofuran synthesis. Organic Chemistry Portal. Accessed March 7, 2024.

- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing. Accessed March 7, 2024.

- Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal - PMC.

- Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2- a]quinoxaline Deriv

- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. Accessed March 7, 2024.

- Carbazole synthesis. Organic Chemistry Portal. Accessed March 7, 2024.

- Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Organic Chemistry Portal. Accessed March 7, 2024.

- Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans.

- Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids.

- Copper-catalyzed the cyclization of ortho-alkynlaryl diazoacetates with anilines.

- Previous work and proposed indole and carbazole synthesis from N,N-bis-(2-bromoallyl)amines.

- Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes with organoboronic acids. Scilit. Accessed March 7, 2024.

- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. Accessed March 7, 2024.

- Sequential and one-pot reactions of phenols with bromoalkynes for the synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans. PubMed. Accessed March 7, 2024.

- Coupling and cyclization of o-iodoanilines and propargylic bromides via allenes: an efficient entry to indomethacin. PubMed. Accessed March 7, 2024.

- ChemInform Abstract: Cyclization of N-Acetyl-ortho-cycloalkenylanilines on Treatment with Bromine and N-Bromosuccinimide.

- Radical bromination-induced ipso cyclization–ortho cyclization sequence of N-hydroxylethyl-N-arylpropiolamides. Organic & Biomolecular Chemistry (RSC Publishing). Accessed March 7, 2024.

- Enantioselective Bromoaminocyclization Using Amino–Thiocarbamate Catalysts. Journal of the American Chemical Society. Accessed March 7, 2024.

- Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations - PMC.

- Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles.

- Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Royal Society of Chemistry. Accessed March 7, 2024.

- Buchwald–Hartwig amination. Wikipedia. Accessed March 7, 2024.

- Radical cyclization. Wikipedia. Accessed March 7, 2024.